N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with dimethoxyphenyl and carboxamide groups
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with dimethoxyphenyl group: The pyrazole ring is then reacted with a dimethoxyphenyl halide in the presence of a base to introduce the dimethoxyphenyl group.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of bacterial RNA polymerase, it binds to the switch region of the enzyme, preventing the synthesis of RNA and thereby inhibiting bacterial growth . In cancer therapy, it targets signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also exhibits potent antiproliferative activity and can inhibit tubulin polymerization
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Known for its potential therapeutic applications in cancer and inflammation.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-12(17(2)16-9)14(18)15-11-6-5-10(19-3)8-13(11)20-4/h5-8H,1-4H3,(H,15,18) |
InChI Key |
GXLJWNZUABDJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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